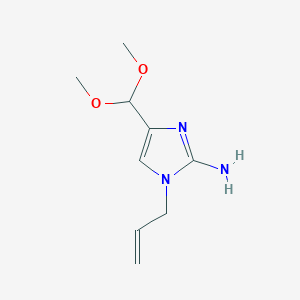
4-(Dimethoxymethyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
The synthesis of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-(dimethoxymethyl)-1H-imidazole with allyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the imidazole ring can produce a dihydroimidazole derivative.
Scientific Research Applications
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its imidazole ring is known to interact with certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
The molecular pathways involved in its action depend on the specific biological or chemical context. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-Allyl-4-methoxy-1H-imidazole: This compound lacks the dimethoxymethyl group, making it less versatile in terms of functional group modifications.
4-Allyl-1,2-dimethoxybenzene: While structurally similar, this compound belongs to the benzene family and exhibits different chemical properties and reactivity.
1-Allyl-4-hydroxy-1H-imidazole:
The uniqueness of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine lies in its combination of an allyl group and a dimethoxymethyl group attached to the imidazole ring, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
917919-61-0 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1-prop-2-enylimidazol-2-amine |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-12-6-7(11-9(12)10)8(13-2)14-3/h4,6,8H,1,5H2,2-3H3,(H2,10,11) |
InChI Key |
NIMLOWZHVYFXHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CN(C(=N1)N)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


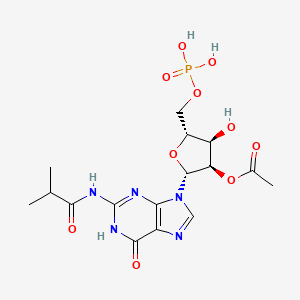
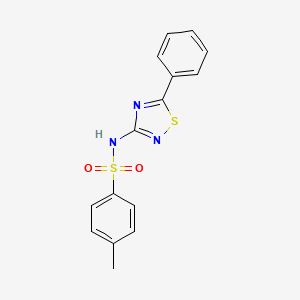
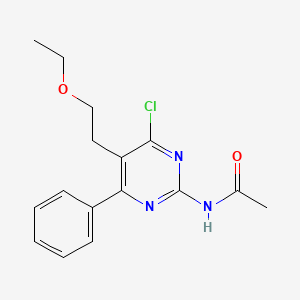

![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

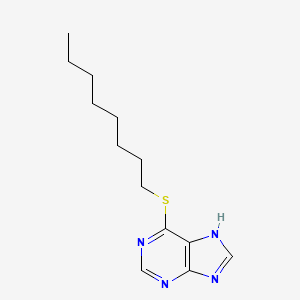
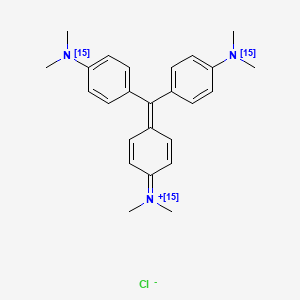
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
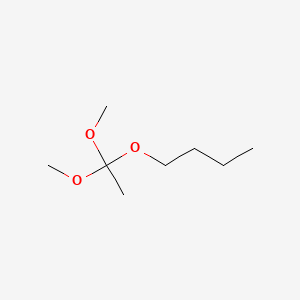
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)



